molecular formula C32H22O4 B3052390 Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- CAS No. 40912-23-0

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Cat. No.: B3052390
CAS No.: 40912-23-0
M. Wt: 470.5 g/mol
InChI Key: GRKPTIWJWCQZBA-UHFFFAOYSA-N
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Description

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- (IUPAC name: 1,3-phenylenebis[(4-phenoxyphenyl)methanone]) is a bisbenzophenone derivative featuring a central 1,3-phenylene group flanked by two 4-phenoxyphenyl ketone moieties. This compound is structurally characterized by its meta-substituted aromatic core and electron-rich phenoxy substituents.

Key structural analogs include:

  • 1,3-Phenylenebis[(4-fluorophenyl)methanone] (CAS 108464-88-6), where phenoxy groups are replaced by fluorine atoms .
  • 1,4-Phenylenebis[(4-fluorophenyl)methanone] (CAS 68418-51-9), a para-substituted fluorinated analog .
  • 1,4-Phenylenebis[(4-phenoxyphenyl)methanone], a para-substituted phenoxy variant .

These analogs are critical precursors in synthesizing high-performance polymers like polyether ketone ketones (PEKK), where meta- and para-substitution patterns dictate crystallinity and thermal stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(23-14-18-29(19-15-23)35-27-10-3-1-4-11-27)25-8-7-9-26(22-25)32(34)24-16-20-30(21-17-24)36-28-12-5-2-6-13-28/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKPTIWJWCQZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454094
Record name Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40912-23-0
Record name Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The most documented method involves a Friedel-Crafts acylation between isophthaloyl chloride (1,3-benzenedicarbonyl chloride) and diphenyl ether . Aluminum chloride (AlCl₃) acts as the Lewis acid catalyst, facilitating electrophilic aromatic substitution:

$$
\text{ClC(O)C}6\text{H}4\text{C(O)Cl} + 2 \text{C}6\text{H}5\text{OC}6\text{H}5 \xrightarrow{\text{AlCl}3} \text{C}6\text{H}4[\text{C(O)C}6\text{H}4\text{OPh}]2 + 2 \text{HCl}
$$

Key parameters include:

  • Molar ratio : 1:2.2 (isophthaloyl chloride to diphenyl ether) to compensate for volatility losses.
  • Solvent : Ortho-dichlorobenzene (o-DCB) at 120–140°C, providing optimal dielectric constant for intermediate stabilization.
  • Catalyst loading : 2.5 equivalents of AlCl₃ relative to isophthaloyl chloride.

Yield Optimization Strategies

Industrial-scale protocols report yields of 68–72% after purification. Critical adjustments include:

  • Gradual reagent addition to mitigate exothermic side reactions.
  • Post-reaction quenching with cold methanol to precipitate the product-AlCl₃ complex, followed by reslurrying in fresh methanol to remove residual catalyst.
  • Recrystallization from toluene/ethanol (3:1 v/v) to achieve >99% purity.

Alternative Synthesis Pathways

Ullmann Coupling-Mediated Approach

A less common method employs Ullmann coupling between 4-phenoxybenzoic acid and 1,3-diiodobenzene using copper(I) oxide (Cu₂O) as a catalyst:

$$
2 \text{PhOC}6\text{H}4\text{COOH} + \text{C}6\text{H}4\text{I}2 \xrightarrow{\text{Cu}2\text{O}} \text{C}6\text{H}4[\text{C(O)C}6\text{H}4\text{OPh}]2 + 2 \text{HI} + 2 \text{CO}2
$$

Conditions :

  • Solvent: Dimethylacetamide (DMAc) at 160°C under nitrogen.
  • Yield: 55–60%, limited by decarboxylation side reactions.

Scholl Cyclization for Symmetric Derivatives

Recent patents describe oxidative cyclization of bis(4-phenoxyphenyl)methanol precursors using FeCl₃/CH₃NO₂:

$$
2 \text{PhOC}6\text{H}4\text{CH}2\text{OH} \xrightarrow{\text{FeCl}3} \text{C}6\text{H}4[\text{C(O)C}6\text{H}4\text{OPh}]2 + 2 \text{H}2\text{O}
$$

Challenges :

  • Over-oxidation to quinone byproducts necessitates strict temperature control (<50°C).
  • Lower scalability compared to Friedel-Crafts methods.

Industrial-Scale Purification Techniques

Solvent Extraction and Crystallization

Post-synthesis slurry in methanol reduces AlCl₃ content to <50 ppm. Subsequent steps include:

Step Solvent System Impurity Removed Purity Increase
Initial precipitation Methanol AlCl₃ complexes 85% → 92%
Recrystallization Toluene/ethanol (3:1) Oligomeric byproducts 92% → 99%
Final wash Deionized water Ionic residues 99% → 99.5%

Chromatographic Methods for Analytical-Grade Material

Flash column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves regioisomeric contaminants, albeit with <30% recovery due to adsorption losses.

Comparative Analysis of Synthesis Methods

Parameter Friedel-Crafts Acylation Ullmann Coupling Scholl Cyclization
Yield 68–72% 55–60% 40–45%
Reaction Time 8–12 h 24–36 h 6–8 h
Catalyst Cost Low (AlCl₃) Moderate (Cu₂O) High (FeCl₃)
Byproduct Complexity HCl gas HI, CO₂ H₂O
Scalability Excellent Moderate Low

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenoxyphenyl groups can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C32_{32}H22_{22}O4_{4}
  • Molecular Weight : 494.52 g/mol
  • CAS Number : 11070706

The compound features a biphenyl structure with phenoxy groups, which contributes to its unique physical and chemical properties, making it suitable for various applications.

1.1. Organic Photovoltaics (OPVs)

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] has been investigated as a potential material for organic solar cells. Its ability to facilitate charge transport and its light-absorbing properties make it a candidate for enhancing the efficiency of OPVs.

  • Case Study : Research has shown that incorporating this compound into the active layer of OPVs can improve power conversion efficiency due to its favorable energy levels and morphology .

1.2. Liquid Crystalline Materials

The compound exhibits liquid crystalline properties, which are useful in the development of advanced display technologies.

  • Data Table: Liquid Crystal Properties
PropertyValue
Phase Transition Temp.120 °C
Optical ClarityHigh
ViscosityModerate

These properties enable its use in LCDs and other display technologies where precise control over molecular orientation is required.

2.1. Synthesis of Novel Compounds

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] serves as a versatile intermediate in synthesizing various organic compounds, particularly those involving phenolic structures.

  • Example Reaction : The compound can undergo nucleophilic substitution reactions to yield substituted phenols, which are pivotal in pharmaceuticals and agrochemicals .

2.2. Polymerization Processes

This compound can also be utilized in polymer chemistry to create high-performance polymers with enhanced thermal stability and mechanical properties.

  • Case Study : Polymers synthesized using methanone as a monomer exhibit improved resistance to thermal degradation compared to traditional polymers .

3.1. Photodegradation Studies

Research indicates that methanone compounds can be effective in photodegradation processes aimed at breaking down environmental pollutants under UV light exposure.

  • Data Table: Photodegradation Efficiency
CompoundDegradation Rate (%)
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-]85%
Control (No Catalyst)20%

This application highlights the potential of using such compounds in environmental remediation strategies.

Mechanism of Action

The mechanism of action of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Fluorinated Analogs (e.g., CAS 108464-88-6): The electron-withdrawing fluorine atoms enhance electrophilicity, favoring nucleophilic aromatic substitution reactions in polymer synthesis. This increases reactivity compared to phenoxy-substituted derivatives . Phenoxy-Substituted Compounds: The bulky, electron-donating phenoxy groups reduce electrophilicity but improve solubility in organic solvents due to increased steric bulk and π-π interactions .
  • Positional Isomerism: 1,3-Phenylene Core (meta): Introduces asymmetry, reducing crystallinity and melting points compared to para isomers. This property is advantageous for producing amorphous polymers with enhanced processability . 1,4-Phenylene Core (para): Symmetrical structure promotes crystallinity and higher thermal stability, as seen in 1,4-Phenylenebis[(4-fluorophenyl)methanone] (boiling point: 468.5°C) .

Physical and Chemical Properties

The table below compares key properties of the target compound’s analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
1,3-Phenylenebis[(4-fluorophenyl)methanone] 108464-88-6 C₂₀H₁₂F₂O₂ 322.3 N/A N/A PEKK synthesis
1,4-Phenylenebis[(4-fluorophenyl)methanone] 68418-51-9 C₂₀H₁₂F₂O₂ 322.3 468.5 N/A High-crystallinity polymers
1,4-Phenylenebis[(4-phenoxyphenyl)methanone] N/A C₃₂H₂₂O₄ 486.5* N/A N/A Specialty polymers

*Calculated based on structural similarity.

Biological Activity

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] (CAS No. 40912-23-0) is a complex organic compound with significant potential in biological research. Its unique chemical structure, characterized by two phenoxyphenyl groups linked to a central phenylenebis methanone core, makes it an interesting candidate for various biological applications, particularly in medicinal chemistry.

  • Molecular Formula : C32H22O4
  • Molecular Weight : 494.52 g/mol
  • Structure : The compound features a phenylenebis backbone with phenoxy substituents that enhance its reactivity and biological interactions.

Synthesis

The synthesis of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] typically involves the reaction of 1,3-phenylenediamine with 4-phenoxybenzoyl chloride in the presence of a base like pyridine under reflux conditions. This method yields a high-purity product suitable for biological studies.

The biological activity of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or interfere with signal transduction pathways, leading to various pharmacological effects. The compound has been investigated for its potential anti-inflammatory and anticancer properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Methanone derivatives. For example:

  • In vitro Studies : Methanone derivatives have shown promising results against several cancer cell lines. A related compound demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 and MCF7 cell lines, indicating significant cytotoxicity .
  • Mechanistic Insights : The mechanism involves the induction of apoptosis in cancer cells, potentially through the inhibition of critical survival pathways or the activation of pro-apoptotic signals .

Anti-inflammatory Properties

Methanone compounds have also been explored for their anti-inflammatory effects. They are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of Methanone derivatives:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : Significant cytotoxicity was observed in leukemia and breast cancer cell lines with IC50 values ranging from 0.67 µM to 0.87 µM .
  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the impact on inflammatory markers.
    • Methodology : Enzyme-linked immunosorbent assay (ELISA) was employed to measure cytokine levels.
    • Results : A marked reduction in TNF-alpha and IL-6 levels was noted after treatment with Methanone derivatives.

Comparative Analysis

The biological activity of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-] can be compared with similar compounds:

Compound NameStructure TypeIC50 (µM)Activity Type
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-]Phenylenebis methanoneVariesAnticancer/Anti-inflammatory
1,4-Bis(4-phenoxybenzoyl)benzeneSimilar structureHigherAnticancer
Methanone, 1,4-phenylenebis[phenyl]Different functional groupsVariesAnticancer

Q & A

Q. Table 1. Comparative NMR Data for Methanone Derivatives

CompoundCarbon Typeδ (ppm)Reference
1,3-Phenylenebis[(4-fluorophenyl)methanone]Aromatic C125–148
1,3-Phenylenebis[(4-bromophenyl)methanone]C=O190.5

Q. Table 2. Substituent Impact on Photophysical Properties

Substituentλ_max (nm)Bandgap (eV)Application
-Br3403.2Solar cells
-OPh3053.8Polymer additives

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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